molecular formula C18H17N B14622491 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole CAS No. 60986-52-9

6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole

Cat. No.: B14622491
CAS No.: 60986-52-9
M. Wt: 247.3 g/mol
InChI Key: ZMMNBKKJKZOIGM-UHFFFAOYSA-N
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Description

6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole is an organic compound with the molecular formula C18H19N. It is a derivative of indole, a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole typically involves the reaction of 6-methylindole with 4-methylbenzaldehyde under basic conditions. The reaction proceeds through a condensation mechanism, forming the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in a solvent like ethanol or methanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Halogens, sulfonyl chlorides.

Major Products Formed

Scientific Research Applications

6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals

Mechanism of Action

The mechanism of action of 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole involves its interaction with various molecular targets and pathways. It is believed to exert its effects by binding to specific receptors or enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially providing therapeutic benefits in neurological disorders .

Comparison with Similar Compounds

Similar Compounds

  • 6-Methyl-2-[2-(4-methylphenyl)ethenyl]indoline
  • 6-Methyl-2-[2-(p-tolyl)vinyl]-2,3-dihydro-1H-indole
  • 6-Methyl-2-[2-(4-methylphenyl)ethenyl]-2,3-dihydro-1H-indole

Uniqueness

6-Methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole is unique due to its specific structural features, such as the presence of both a methyl group and an ethenyl group attached to the indole ring.

Properties

CAS No.

60986-52-9

Molecular Formula

C18H17N

Molecular Weight

247.3 g/mol

IUPAC Name

6-methyl-2-[2-(4-methylphenyl)ethenyl]-1H-indole

InChI

InChI=1S/C18H17N/c1-13-3-6-15(7-4-13)8-10-17-12-16-9-5-14(2)11-18(16)19-17/h3-12,19H,1-2H3

InChI Key

ZMMNBKKJKZOIGM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CC2=CC3=C(N2)C=C(C=C3)C

Origin of Product

United States

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